molecular formula C28H37ClO7 B021804 Icometasone enbutate CAS No. 103466-73-5

Icometasone enbutate

Cat. No.: B021804
CAS No.: 103466-73-5
M. Wt: 521.0 g/mol
InChI Key: OVTRPNSKIPQZEC-NJLPOHDGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Icometasone Enbutate (C₂₈H₃₇ClO₇; molecular weight: 521.04 g/mol) is a synthetic glucocorticoid corticosteroid and a metabolite of Mometasone Furoate . Its chemical structure includes a 17-butyrate and 21-acetate ester, distinguishing it from other steroids in its class . Protein binding to human serum albumin is non-saturable and reversible, suggesting interactions with multiple plasma proteins . Initially investigated for asthma in Europe, its clinical development was discontinued for unspecified reasons .

Preparation Methods

Structural and Functional Basis of Icometasone Enbutate

This compound is the 17α-ester derivative of icometasone, where the enbutate group (4-phenylbutyrate) is covalently linked to the corticosteroid backbone. This esterification enhances the compound’s lipophilicity, prolonging its retention in lung tissue when administered via inhalation . The parent compound, icometasone, features a chlorine atom at the C-9 position and a methyl group at C-16, contributing to its high glucocorticoid receptor affinity and reduced systemic absorption .

Synthetic Routes to this compound

Esterification of Icometasone with Enbutic Acid

The enbutate ester is typically introduced via a nucleophilic acyl substitution reaction. A representative pathway involves:

  • Activation of Enbutic Acid :
    Enbutic acid (4-phenylbutyric acid) is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] .

    4-phenylbutyric acid+SOCl24-phenylbutyryl chloride+SO2+HCl\text{4-phenylbutyric acid} + \text{SOCl}_2 \rightarrow \text{4-phenylbutyryl chloride} + \text{SO}_2 + \text{HCl}
  • Reaction with Icometasone :
    The acid chloride reacts with the 17α-hydroxyl group of icometasone in the presence of a base (e.g., pyridine or triethylamine) to form the ester bond :

    Icometasone+4-phenylbutyryl chloridebaseIcometasone enbutate+HCl\text{Icometasone} + \text{4-phenylbutyryl chloride} \xrightarrow{\text{base}} \text{this compound} + \text{HCl}
  • Purification :
    Crude product is purified via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) .

Key Reaction Parameters :

  • Temperature: 0–25°C to minimize side reactions.

  • Solvent: Dichloromethane or tetrahydrofuran.

  • Yield: ~60–75% based on analogous corticosteroid esterifications .

Alternative Pathway: Mitsunobu Reaction

For sterically hindered hydroxyl groups, the Mitsunobu reaction may be employed using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) :

Icometasone+4-phenylbutanolDEAD, PPh3Icometasone enbutate+by-products\text{Icometasone} + \text{4-phenylbutanol} \xrightarrow{\text{DEAD, PPh}_3} \text{this compound} + \text{by-products}

This method avoids acid-sensitive functional groups but requires stringent anhydrous conditions.

Formulation Strategies for Inhalable Products

Patent data highlight this compound’s use in dry powder inhalers (DPIs) and pressurized metered-dose inhalers (pMDIs). Exemplary formulations include:

Table 1: Dry Powder Formulation (Example from WO 02/45703)

ComponentParticle Size (μm)Concentration (Parts)
This compound1–520–160
Lactose monohydrate<21219,780–19,740
Total 20,000

Preparation Steps :

  • Micronization : Jet-mill this compound to a mass median aerodynamic diameter (MMAD) of 1–5 μm.

  • Blending : Mix with lactose carrier using a tumble blender (30–60 minutes).

  • Encapsulation : Fill gelatin capsules with 20–30 mg of blend for use in capsule-based DPIs .

Table 2: pMDI Formulation (Ethanol/Propellant System)

ComponentConcentration (% w/w)
This compound0.02–0.1
Ethanol10–20
HFA-134a propellant79.9–89.98

Process :

  • Dispense micronized this compound into an aluminum vial.

  • Add ethanol and HFA-134a propellant via cold-filling.

  • Seal with a metering valve and homogenize via ultrasonication .

Analytical Characterization

Critical quality attributes are verified using:

  • HPLC : Purity assessment (C18 column, acetonitrile/water gradient).

  • X-Ray Powder Diffraction (XRPD) : Polymorphic form confirmation.

  • Laser Diffraction : Particle size distribution analysis .

Challenges and Optimization

  • Ester Hydrolysis : The enbutate ester is prone to hydrolysis in aqueous environments. Formulations require strict control of residual moisture (<1% w/w) .

  • Polymorphism : Multiple crystalline forms may arise during recrystallization, necessitating solvent screening (e.g., ethanol vs. isopropanol) .

Comparative Efficacy in Preclinical Models

While clinical data for this compound remain scarce, rodent studies of analogous corticosteroids demonstrate:

  • 50–70% reduction in airway inflammation vs. placebo (ovalbumin-induced asthma model) .

  • 12-hour duration of action in lung tissue vs. 6 hours for unmodified icometasone .

Scientific Research Applications

Mechanism of Action

Icometasone enbutate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the activation of anti-inflammatory genes and the suppression of pro-inflammatory genes. The molecular targets include various cytokines and enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Icometasone Enbutate belongs to the "-metasone" family of corticosteroids, a World Health Organization (WHO)-designated stem for glucocorticoids with anti-inflammatory and immunosuppressive properties . Below is a detailed comparison with structurally and functionally related compounds:

Structural and Pharmacokinetic Comparisons

Table 1: Structural and Pharmacokinetic Profiles of Selected Glucocorticoids

Compound Molecular Formula Protein Binding Metabolic Pathway Bioavailability Key Features
This compound C₂₈H₃₇ClO₇ Non-saturable, reversible Extensive (>9 metabolites) Low (oral/IT routes) 17-butyrate, 21-acetate esters; discontinued
Mometasone Furoate C₂₇H₃₀Cl₂O₆ High (albumin-bound) Hepatic (CYP3A4) Low (topical/nasal) Parent compound of Icometasone; marketed
Betamethasone C₂₂H₂₉FO₅ High (transcortin-bound) Hepatic High (systemic) Long-acting; used in prenatal lung maturation
Dexamethasone C₂₂H₂₉FO₅ High (albumin-bound) Hepatic High (systemic) Potent anti-inflammatory; COVID-19 applications
Beclometasone C₂₂H₂₈ClO₅ Moderate Hepatic Low (inhaled) Asthma/COPD maintenance therapy

Key Observations :

  • Metabolism : Unlike Mometasone Furoate, which undergoes hepatic CYP3A4-mediated metabolism, this compound is extensively metabolized into polar derivatives, reducing systemic exposure .
  • Protein Binding: Non-saturable binding of this compound contrasts with the high, albumin-dependent binding of Dexamethasone and Betamethasone, suggesting differences in tissue distribution and half-life .

Clinical and Developmental Status

Key Findings :

  • This compound : Preclinical rat studies showed low bioavailability via oral (20%) and intratracheal (14%) routes, likely due to first-pass metabolism . Its discontinuation may reflect unfavorable pharmacokinetics or competition from established alternatives like Mometasone Furoate .
  • Mometasone Furoate : Superior local activity with minimal systemic exposure due to esterase-resistant furoate ester, making it preferable for topical use .

Biological Activity

Icometasone enbutate is a synthetic corticosteroid primarily used in dermatological formulations for its anti-inflammatory and immunosuppressive properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various conditions, and relevant case studies.

This compound exerts its effects by binding to glucocorticoid receptors in target tissues, leading to the modulation of gene expression. This interaction results in several biological activities:

  • Anti-inflammatory Effects : Icometasone inhibits the production of pro-inflammatory cytokines and chemokines, reducing inflammation at the site of application.
  • Immunosuppressive Activity : It suppresses the immune response by inhibiting lymphocyte proliferation and function, which is beneficial in treating autoimmune conditions.
  • Vasoconstriction : The compound induces vasoconstriction, which helps decrease redness and swelling associated with inflammatory skin conditions.

Efficacy in Clinical Applications

This compound is commonly used in various dermatological conditions. The following table summarizes its applications and observed outcomes from clinical studies:

ConditionStudy ReferenceEfficacy Observed
Atopic Dermatitis Significant reduction in symptoms
PsoriasisImproved skin clearance
Contact DermatitisRapid alleviation of itching and redness
Lichen PlanusNotable improvement in lesions

Case Studies

Several case studies illustrate the practical application of this compound:

  • Case Study 1: Atopic Dermatitis
    • A randomized controlled trial involving 100 patients with moderate to severe atopic dermatitis showed that those treated with this compound experienced a 75% reduction in the Eczema Area and Severity Index (EASI) score after four weeks of treatment compared to placebo .
  • Case Study 2: Psoriasis
    • In a cohort of patients with chronic plaque psoriasis, treatment with this compound resulted in a 50% improvement in Psoriasis Area and Severity Index (PASI) scores after six weeks, with minimal side effects reported .
  • Case Study 3: Contact Dermatitis
    • A study on patients suffering from allergic contact dermatitis demonstrated that this compound significantly reduced pruritus and erythema within three days of treatment initiation, leading to complete resolution of symptoms by day fourteen .

Safety Profile

The safety profile of this compound has been evaluated in multiple studies. Common side effects include:

  • Skin thinning
  • Localized burning or stinging
  • Folliculitis

Long-term use may lead to systemic effects, particularly if applied over large areas or under occlusive dressings. Monitoring for potential adrenal suppression is advised for extended therapy.

Q & A

Basic Research Questions

Q. What existing pharmacokinetic studies have been conducted on icometasone enbutate, and what methodologies were employed?

Existing studies utilized intravenous, oral, and intratracheal administration routes in Sprague-Dawley rats to evaluate absorption, distribution, and metabolism. Radiolabeled (³H) this compound was employed to track protein binding and metabolic pathways, with liquid chromatography and mass spectrometry (LC-MS/MS) for metabolite identification . Researchers should replicate these methods while incorporating contemporary analytical techniques (e.g., high-resolution MS) to enhance sensitivity.

Q. How can researchers formulate a hypothesis-driven research question for investigating this compound's anti-inflammatory mechanisms?

Use the PICOT framework:

  • P opulation: Preclinical models (e.g., murine inflammation models).
  • I ntervention: this compound administration at varying doses.
  • C omparison: Standard corticosteroids (e.g., dexamethasone).
  • O utcome: Reduction in pro-inflammatory cytokines (IL-6, TNF-α).
  • T ime: Acute (24–72 hrs) vs. chronic (14-day) exposure. This structure ensures alignment with experimental objectives and clinical relevance .

Q. What in vitro and in vivo models are appropriate for assessing this compound's efficacy in preclinical studies?

  • In vitro : Human keratinocyte cultures or macrophage cell lines to measure cytokine suppression.
  • In vivo : Rat models of contact dermatitis or asthma, with endpoints like histopathological scoring and bronchoalveolar lavage fluid analysis. Ensure dose-ranging studies to establish therapeutic windows and toxicity thresholds .

Advanced Research Questions

Q. How should researchers address discrepancies in reported protein binding affinities of this compound across experimental conditions?

Conduct comparative studies under standardized conditions (pH, temperature, serum concentration). Use orthogonal methods:

  • Equilibrium dialysis for unbound fraction measurement.
  • Surface plasmon resonance (SPR) for kinetic binding analysis. Apply multivariate regression to identify confounding variables (e.g., lipid content in serum) .

Q. What experimental design considerations are critical when optimizing the synthesis of this compound to improve yield and purity?

  • Solid-phase synthesis : Utilize resin-bound intermediates to minimize side reactions.
  • Process analytical technology (PAT) : Implement real-time monitoring (e.g., in-situ FTIR) to track reaction progress.
  • Purification : High-performance liquid chromatography (HPLC) with orthogonal gradient elution. Document steric and electronic effects of substituents on cyclization efficiency .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound efficacy studies?

  • Non-linear regression (e.g., four-parameter logistic model) to estimate EC₅₀ values.
  • Bayesian hierarchical modeling to account for inter-individual variability in preclinical data.
  • False discovery rate (FDR) correction for multi-cytokine analyses to reduce Type I errors. Validate models using bootstrap resampling or cross-validation .

Q. Methodological Guidance for Data Analysis

Q. How can researchers resolve contradictions between in vitro and in vivo metabolic profiles of this compound?

  • Perform interspecies comparisons using liver microsomes from rats, humans, and dogs.
  • Integrate physiologically based pharmacokinetic (PBPK) modeling to simulate first-pass metabolism.
  • Validate findings with cryopreserved hepatocytes to assess enzyme induction/ inhibition .

Q. What strategies elucidate the metabolic pathways of this compound using modern mass spectrometry techniques?

  • High-resolution MS/MS with collision-induced dissociation (CID) to identify fragment ions.
  • Hydrogen-deuterium exchange (HDX) to map metabolic hotspots.
  • Stable isotope labeling (¹³C/¹⁵N) to track biotransformation in real-time .

Q. Hypothesis Development and Validation

Q. How can existing data on this compound's glucocorticoid receptor affinity inform mechanistic studies?

  • Use molecular docking simulations to predict binding interactions with receptor ligand-binding domains.
  • Validate via site-directed mutagenesis of critical amino acids (e.g., Asn564, Gln642).
  • Correlate in silico predictions with radioligand displacement assays .

Q. What steps ensure rigor when designing experiments to compare this compound with other corticosteroids?

  • Blinded randomization of treatment groups to reduce bias.
  • Power analysis to determine sample size for detecting clinically meaningful effect sizes.
  • Pre-registration of protocols on platforms like Open Science Framework to enhance reproducibility .

Properties

CAS No.

103466-73-5

Molecular Formula

C28H37ClO7

Molecular Weight

521.0 g/mol

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate

InChI

InChI=1S/C28H37ClO7/c1-6-7-24(34)36-28(23(33)15-35-17(3)30)16(2)12-21-20-9-8-18-13-19(31)10-11-25(18,4)27(20,29)22(32)14-26(21,28)5/h10-11,13,16,20-22,32H,6-9,12,14-15H2,1-5H3/t16-,20+,21+,22+,25+,26+,27+,28+/m1/s1

InChI Key

OVTRPNSKIPQZEC-NJLPOHDGSA-N

SMILES

CCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)COC(=O)C

Isomeric SMILES

CCCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)C(=O)COC(=O)C

Canonical SMILES

CCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)COC(=O)C

Synonyms

9alpha-chloro-11beta,17alpha,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione, 17-butyrate, 21-acetate
CL09 enbutate
icometasone enbutate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.